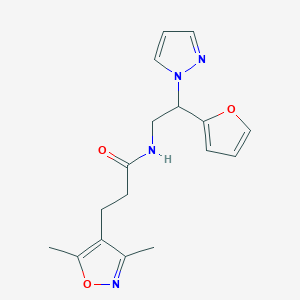

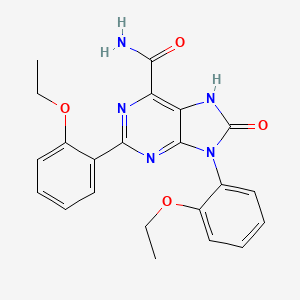

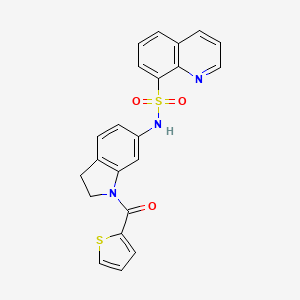

![molecular formula C13H12N6O2S2 B2841633 N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034223-66-8](/img/structure/B2841633.png)

N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine” is a compound that contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This compound is part of a class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors .

Synthesis Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . The synthesis of thiadiazole derivatives has been extensively researched, with a focus on creating new potent antibacterial and antifungal agents .Applications De Recherche Scientifique

Antifungal Applications

Compounds with structural similarities to N-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine have been synthesized and tested for their antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. These studies suggest that such compounds can be developed into useful antifungal agents, highlighting the potential of similar compounds for treating fungal infections (Jafar et al., 2017).

Antimicrobial Applications

Several benzimidazole derivatives, sharing a heterocyclic backbone with the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This research provides a foundation for developing new antimicrobial agents based on heterocyclic compounds, which could be applied in the fight against resistant bacterial strains (Ansari & Lal, 2009).

Herbicidal Activity

Research into pyrimidine and 1,3,4-thiadiazole ring-containing compounds has shown that some possess moderate to good selective herbicidal activity against certain plants, such as Brassica campestris. These findings suggest the utility of structurally similar compounds in agricultural sciences for weed management (Liu & Shi, 2014).

Antitumor Applications

Investigations into the antitumor activities of compounds featuring pyrrolobenzodiazepines and azetidino-benzodiazepines, which are structurally related to the query compound, have identified them as a potent class of antitumor antibiotics. This highlights the potential research applications of such compounds in cancer therapy (Hemming et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S2/c20-23(21,11-4-1-3-10-12(11)18-22-17-10)19-7-9(8-19)16-13-14-5-2-6-15-13/h1-6,9H,7-8H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXWPCOSFQSZDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

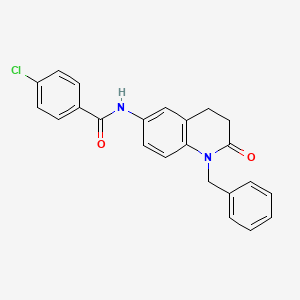

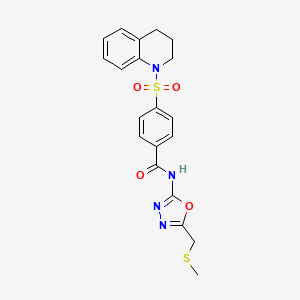

![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)

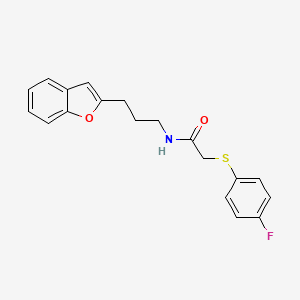

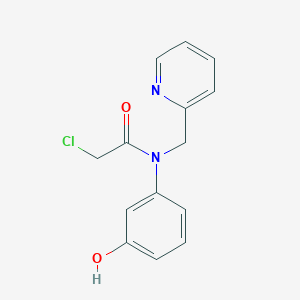

![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)

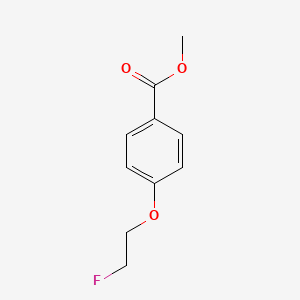

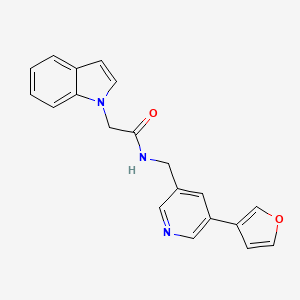

![(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2841570.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)